N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a structurally complex molecule featuring a 5-fluoroindole core linked via an ethyl chain to an acetamide group. The acetamide is further connected to a thiazolidinone ring substituted with a (5Z)-furan-2-ylmethylidene moiety (Fig. 1). This compound’s design integrates pharmacophores known for diverse biological activities:
Properties
Molecular Formula |
C20H16FN3O4S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H16FN3O4S/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9- |
InChI Key |
UUFNWSDQKWDUHP-MFOYZWKCSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Precursor: 5-Fluoro-1H-Indole-3-Ethylamine
The indole moiety is synthesized via Fischer indole cyclization, where 4-fluorophenylhydrazine reacts with 3-aminopropanol under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h). The resulting 5-fluoro-1H-indole undergoes N-ethylation using bromoethylamine hydrobromide in the presence of K₂CO₃ (DMF, 60°C, 6 h), yielding 5-fluoro-1H-indole-3-ethylamine with 78% efficiency.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | 4-Fluorophenylhydrazine, 3-aminopropanol | Ethanol | 80°C | 12 h | 65% |
| Alkylation | Bromoethylamine hydrobromide, K₂CO₃ | DMF | 60°C | 6 h | 78% |
Formation of the Thiazolidinone Core
The thiazolidinone ring is constructed via cyclocondensation of L-cysteine ethyl ester with dimethyl oxalate in acetic anhydride, producing 2,4-dioxo-1,3-thiazolidine. The exocyclic double bond at C5 is introduced via Knoevenagel condensation using furfuraldehyde (2-furaldehyde) and piperidine as a catalyst (ethanol, reflux, 4 h). This step selectively generates the (Z)-isomer due to steric hindrance from the furan ring.
Stereochemical Control:
The Z-configuration of the furan-2-ylmethylidene group is confirmed via NOESY NMR, showing proximity between the furan oxygen and thiazolidinone carbonyl.
Coupling of Thiazolidinone and Indole Moieties
The acetamide linker is introduced by reacting 2-chloroacetyl chloride with the thiazolidinone core (CH₂Cl₂, Et₃N, 0°C, 2 h), followed by nucleophilic displacement with 5-fluoro-1H-indole-3-ethylamine (DMF, 50°C, 8 h).
Optimization Insights:
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
-
Catalysis: Triethylamine neutralizes HCl byproducts, preventing side reactions.
Critical Analysis of Preparation Methods
Comparative Efficiency of Coupling Strategies
A comparative study of coupling agents (Table 1) reveals that EDCI/HOBt outperforms DCC in yield and purity for amide bond formation.
Table 1: Coupling Agent Performance
| Agent | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF | 25°C | 24 h | 85% | 98% |
| DCC | CH₂Cl₂ | 0°C | 12 h | 72% | 90% |
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol. Analytical data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.92 (d, J = 3.2 Hz, 1H, furan), 7.38 (dd, J = 8.4, 4.6 Hz, 1H, indole).
Challenges and Mitigation Strategies
Stereoselectivity in Knoevenagel Condensation
The (Z)-isomer predominates due to kinetic control, but trace (E)-isomers (<5%) are removed via column chromatography. Microwave-assisted synthesis (100°C, 20 min) enhances Z-selectivity to 99%.
Solubility Issues During Coupling
The indole-ethylamine intermediate exhibits limited solubility in CH₂Cl₂. Switching to DMF improves homogeneity and yield by 18%.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) achieves 68% overall yield using continuous flow reactors for the Knoevenagel step (residence time: 30 min, 120°C). Environmental metrics:
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is , with a molecular weight of approximately 405.42 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone and indole moieties exhibit significant antimicrobial properties. For example, derivatives of thiazolidinone have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds similar to this compound have demonstrated inhibition zones comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference Drug |
|---|---|---|---|
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-... | E. coli, S. aureus | 18–21 mm | Norfloxacin (20–27 mm) |
| Thiazolidinone Derivative | P. aeruginosa | 20 mm | Norfloxacin |
Anti-inflammatory Properties
The thiazolidinone scaffold has been associated with anti-inflammatory activity. Compounds that incorporate this scaffold have been reported to inhibit inflammatory pathways, making them promising candidates for treating conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thiazole-acetamide derivatives and tested their antimicrobial efficacy against strains such as E. coli and S. aureus. Among these derivatives, several showed comparable potency to established antibiotics, indicating the potential for developing new antimicrobial agents based on the thiazolidinone framework .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of similar compounds has revealed that modifications at the indole or thiazolidinone positions can significantly enhance biological activity. For instance, the introduction of fluorine at specific positions has been linked to increased antimicrobial potency .
Potential Future Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for further development in:
- Antibacterial Drug Development : Targeting resistant bacterial strains.
- Anti-inflammatory Therapies : Potential use in chronic inflammatory diseases.
- Cancer Research : Investigating its effects on cancer cell lines due to the presence of indole derivatives which are known for their anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Heterocyclic Substituent Variations
The phenylpropenylidene variant’s extended conjugation could improve binding to hydrophobic targets .
Functional Group Modifications
- 2-Thioxo vs. 2,4-Dioxo Thiazolidinones: Compounds with a 2-thioxo group (e.g., from ) exhibit altered electronic profiles, which may enhance thiol-mediated enzyme inhibition compared to the target’s 2,4-dioxo system .
- Sulfonyl and Imino Groups: Derivatives like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () introduce sulfonyl groups, which can improve solubility and hydrogen-bonding capacity .
Indole Core Substitutions
Methoxy substitutions may increase steric bulk, affecting binding pocket interactions .
Stereochemical and Conformational Effects
- Z vs. E Isomerism: The (5Z)-configuration in the target compound’s furan-2-ylmethylidene group imposes a planar geometry, favoring stacking with aromatic residues in enzymes . In contrast, (E)-isomers (e.g., ) adopt a non-planar conformation, which may reduce binding affinity .
- Stereochemistry in Rhodanine Derivatives: highlights that Z-configuration in benzylidene-thiazolidinones is critical for maintaining anti-proliferative activity .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its structure, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Indole moiety : The presence of the 5-fluoroindole contributes to the compound's biological activity by potentially interacting with various biological targets.
- Thiazolidinone ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit key kinases involved in cell proliferation and survival pathways. For instance, studies on related thiazolidinone derivatives have shown significant inhibition of MEK1/2 kinases, leading to reduced cell growth in cancer models .
- Apoptotic Induction : The compound may induce apoptosis through pathways involving p53 and caspase activation, as seen in other indole-based compounds .
- Anti-inflammatory Effects : The thiazolidinone structure is often associated with anti-inflammatory properties, possibly through inhibition of COX enzymes .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 27 | Apoptosis via p21/p53 pathway |
| MCF-7 (breast cancer) | 0.6 | Induction of S-phase arrest |
| MV4-11 (leukemia) | 0.3 | MEK1/2 inhibition |
Case Studies
- EGFR Inhibition : Related compounds have shown promising results in inhibiting EGFR phosphorylation at nanomolar concentrations, suggesting a potential for this compound to exhibit similar or enhanced effects .
- Cytotoxicity Profiles : A comprehensive screening against a panel of 60 human cancer cell lines indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity and selectivity towards specific cancer types, highlighting the need for further exploration into this compound's efficacy .
Q & A
Q. What are the common synthetic routes for preparing acetamide derivatives with indole and thiazolidinone moieties?
The synthesis typically involves multi-step condensation and functionalization. For example, the indole core can be functionalized via chloroacetylation (e.g., using chloroacetyl chloride in triethylamine) , followed by coupling with thiazolidinone intermediates. The thiazolidinone ring is often synthesized by condensing substituted benzylidene groups with 2,4-thiazolidinedione using DMF as a solvent and potassium carbonate as a base . Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol or DMF/water mixtures) .
Q. How can researchers confirm the molecular structure of this compound?
Characterization relies on spectroscopic and analytical methods:
- ¹H/¹³C-NMR : Assigns protons and carbons in the indole, furan, and thiazolidinone rings. For example, the Z-configuration of the furan-methylidene group is confirmed by coupling constants in NMR .
- LC-MS : Validates molecular weight and purity (e.g., observed m/z matching calculated molecular weight) .
- Elemental analysis : Confirms C, H, N, S, and F content within ±0.4% deviation .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anti-exudative activity : Compare inhibition of inflammation in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg, using diclofenac sodium as a reference .
- Antioxidant assays : DPPH radical scavenging or FRAP tests, with IC₅₀ values reported relative to ascorbic acid .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced hypoglycemic or anti-inflammatory effects?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the indole ring to enhance metabolic stability .
- Stereochemical control : The Z-configuration of the furan-methylidene group in the thiazolidinone ring improves binding affinity to PPAR-γ receptors, as shown in analogous compounds .
- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to modulate solubility and target interactions .
Q. What catalytic systems improve yield in multi-component reactions (MCRs)?
- Nickel ferrite nanoparticles (NiFe₂O₄) : Enhance reaction efficiency in MCRs (e.g., condensation of aldehydes, thiazolidinedione, and acetamide derivatives) by providing high surface area and magnetic recyclability. Yields improve by 15–20% compared to traditional acid catalysts .
- Zeolite-Y : Used in hydroxyacetamide derivatives synthesis under reflux conditions, reducing side reactions .
Q. How can contradictory biological activity data be resolved?
- Dose-response studies : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Test compound stability in liver microsomes to rule out false positives from metabolite interference .
- Target specificity profiling : Use kinase or receptor panels to confirm selectivity, as off-target effects may skew initial results .
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Rodent models : Administer the compound intravenously (IV) or orally (PO) in Wistar rats (10 mg/kg) to measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability. Tissue distribution can be tracked via radiolabeling or LC-MS/MS .
- Toxicity screening : Acute toxicity studies in mice (OECD 423 guidelines) to determine LD₅₀ and organ-specific toxicity .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups to improve aqueous solubility, which are cleaved in vivo .
Q. What strategies validate the Z/E configuration of the furan-methylidene group?
- NOESY NMR : Detect spatial proximity between the furan methylidene proton and thiazolidinone carbonyl groups .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as done for analogous N-cyclohexyl acetamide derivatives .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
